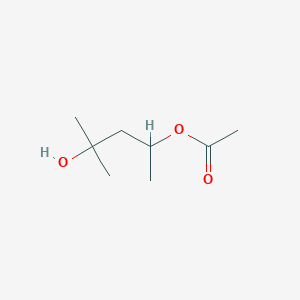

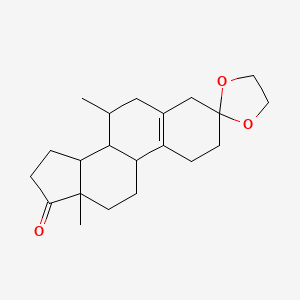

![molecular formula C15H12F3NO3 B12295448 2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamida es un compuesto orgánico sintético caracterizado por la presencia de grupos trifluorometilo y benzofurano

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamida típicamente involucra los siguientes pasos:

Formación de la Parte Benzofurano: El anillo benzofurano se puede sintetizar mediante una reacción de ciclización que involucra un derivado de fenol y un aldehído adecuado en condiciones ácidas.

Introducción del Grupo Trifluorometilo: El grupo trifluorometilo se introduce mediante una reacción de sustitución nucleofílica utilizando ácido trifluoroacético o sus derivados.

Reacción de Amidiación: El paso final involucra la formación del grupo acetamida a través de una reacción de amidiación entre el compuesto intermedio y una amina adecuada en condiciones controladas de temperatura y pH.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas mencionadas anteriormente para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, solventes y técnicas de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo trifluorometilo, utilizando nucleófilos como aminas o tioles.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Nucleófilos como aminas o tioles en solventes polares.

Productos Principales

Oxidación: Derivados oxidados con grupos funcionales como ácidos carboxílicos o cetonas.

Reducción: Derivados reducidos con grupos hidroxilo o amina.

Sustitución: Derivados sustituidos con varios grupos funcionales dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamida tiene varias aplicaciones de investigación científica:

Química Medicinal: El compuesto se estudia por su potencial como un farmacóforo en el diseño de fármacos, particularmente por su capacidad de interactuar con objetivos biológicos.

Ciencia de Materiales: Su estructura única lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Estudios Biológicos: El compuesto se utiliza en ensayos bioquímicos para estudiar interacciones enzimáticas y vías metabólicas.

Aplicaciones Industriales: Se explora su uso en la síntesis de polímeros avanzados y como precursor para otros compuestos funcionalizados.

Mecanismo De Acción

El mecanismo de acción de 2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometilo mejora su afinidad de unión y selectividad, mientras que la parte benzofurano contribuye a su estabilidad y reactividad general. El compuesto puede modular las vías biológicas al inhibir o activar enzimas específicas, lo que lleva a los efectos terapéuticos deseados.

Comparación Con Compuestos Similares

Compuestos Similares

2,2,2-trifluoro-N,N-dimetilacetanida: Similar en estructura pero carece de la parte benzofurano.

2,2,2-trifluoroacetamida: Contiene el grupo trifluorometilo pero carece de la estructura aromática compleja.

N-(2-furylmetil)acetamida: Contiene el anillo de furano pero carece del grupo trifluorometilo.

Unicidad

2,2,2-trifluoro-N-(1-furo2,3-fbenzofuran-4-ylpropan-2-yl)acetamida es única debido a la combinación del grupo trifluorometilo y la parte benzofurano, lo que imparte propiedades químicas y biológicas distintas. Esta combinación mejora su potencial para diversas aplicaciones en química medicinal y ciencia de materiales.

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-8(19-14(20)15(16,17)18)6-11-10-3-5-21-12(10)7-9-2-4-22-13(9)11/h2-5,7-8H,6H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFRAEFKSDEAJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C(=CC3=C1C=CO3)C=CO2)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)

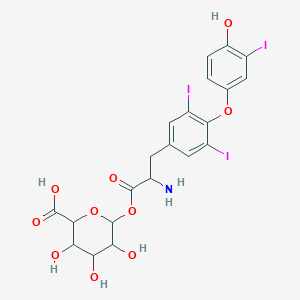

![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)

![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)

![N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12295396.png)

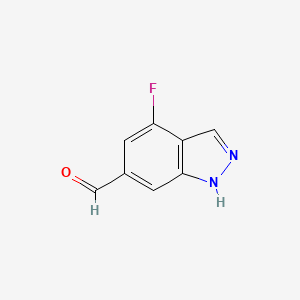

![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)

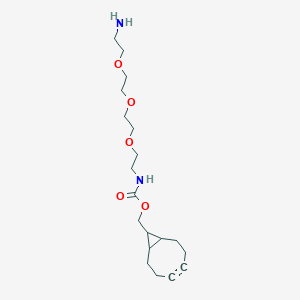

![7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295431.png)

![2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid](/img/structure/B12295434.png)